1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
Overview
Description
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a boronic acid derivative with a molecular formula of C12H17BN2O2. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1-methyl-1H-1,2,3-triazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or copper. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with aryl or vinyl halides.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The boronic acid moiety can be oxidized to boronic acids or reduced to boronic esters.
Common Reagents and Conditions:
Catalysts: Palladium, copper, and nickel catalysts are commonly used.
Solvents: DMF, THF, and water are typical solvents.
Reagents: Aryl or vinyl halides, nucleophiles, oxidizing agents, and reducing agents.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura cross-coupling reactions.
Substituted Triazoles: From nucleophilic substitution reactions.
Boronic Esters: From oxidation or reduction reactions.
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is utilized in the development of drugs, especially those involving boronic acid-based mechanisms.
Industry: Its applications extend to material science, where it is used in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various biological and chemical processes, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Boronic acids can inhibit enzymes by binding to their active sites.
Molecular Recognition: The compound can participate in molecular recognition processes due to its ability to form stable complexes with diols.
Comparison with Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: Another boronic acid derivative with similar applications in cross-coupling reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: A structurally related compound used in similar chemical reactions.
Uniqueness: 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole stands out due to its stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-6-11-12-13(7)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWNCFRKHZLWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733787 | |
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047636-97-4 | |
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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